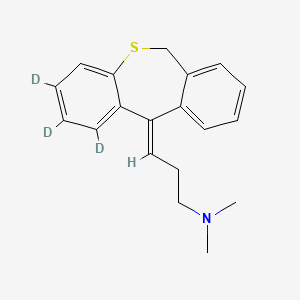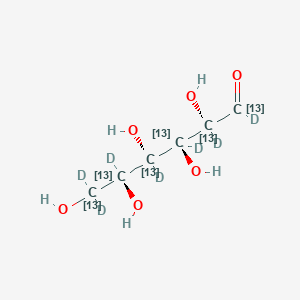
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) is a complex organometallic compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with extensive conjugation, making them highly stable and useful in various applications. The lead(II) ion in this compound is coordinated to the phthalocyanine ligand, which is further substituted with four t-butyl groups, enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) typically involves the reaction of lead salts with phthalonitrile derivatives under specific conditions. One common method includes:
Starting Materials: Lead acetate or lead chloride, 4-t-butylphthalonitrile.
Reaction Conditions: The reaction is usually carried out in a high-boiling solvent such as quinoline or dimethylformamide (DMF) at elevated temperatures (around 200-250°C) under an inert atmosphere.
Procedure: The lead salt and 4-t-butylphthalonitrile are mixed in the solvent and heated. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and atmosphere control.
Purification: Industrial purification methods include large-scale recrystallization and solvent extraction techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) or even lead(0) under specific conditions.
Substitution: The t-butyl groups can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.
Major Products
The major products of these reactions include various substituted phthalocyanines, lead oxides, and reduced lead species.
Wissenschaftliche Forschungsanwendungen
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in photodynamic therapy due to its ability to generate singlet oxygen.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and electronic properties.
Wirkmechanismus
The mechanism of action of (TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) involves:
Photodynamic Therapy: The compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Catalysis: Acts as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc Phthalocyanine: Similar structure but with a zinc ion instead of lead, used in photodynamic therapy.
Copper Phthalocyanine: Used as a pigment in inks and coatings.
Iron Phthalocyanine: Employed as a catalyst in oxidation reactions.
Uniqueness
(TETRA-T-BUTYLPHTHALOCYANINATO)LEAD(II) is unique due to its lead center, which imparts distinct electronic properties and reactivity compared to other metal phthalocyanines. Its t-butyl groups enhance solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
158335-62-7 |
|---|---|
Molekularformel |
C48H48N8Pb |
Molekulargewicht |
944.15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







